BW373U86

Description

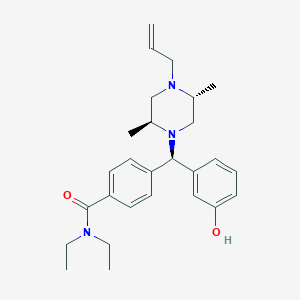

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to BW373U86: A Potent and Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1] As a synthetic organic compound, it has been instrumental in elucidating the physiological and pathophysiological roles of the δ-opioid receptor system. Its primary function lies in its ability to selectively bind to and activate δ-opioid receptors, initiating a cascade of intracellular signaling events. This activation leads to a range of pharmacological effects, including analgesia, antidepressant-like activity, and cardioprotection, making it a valuable tool in neuroscience and pharmacology research. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Core Function and Mechanism of Action

This compound exerts its effects by acting as a selective agonist at the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o family. This activation initiates a series of downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Stimulation of GTPase Activity: this compound has been shown to stimulate low-Km GTPase activity, a hallmark of G protein activation.[1]

-

Modulation of Ion Channels: Activation of δ-opioid receptors by this compound can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to its analgesic effects.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies have indicated that δ-opioid receptor activation by agonists like this compound can stimulate the MAPK/ERK signaling cascade.[2] This pathway is implicated in cellular processes such as gene expression, proliferation, and survival.

-

Engagement of the PI3K/Akt Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial downstream effector of δ-opioid receptor activation. This pathway is centrally involved in cell survival, growth, and metabolism, and its activation by this compound is thought to underlie its cardioprotective and neuroprotective effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Opioid Receptor Binding Affinities of this compound [3]

| Receptor Subtype | Ki (nM) |

| Delta (δ) | 1.8 ± 0.4 |

| Mu (μ) | 15 ± 3 |

| Kappa (κ) | 34 ± 3 |

Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity.

Table 2: Functional Potency of this compound

| Assay | Parameter | Value |

| Inhibition of Adenylyl Cyclase (NG108-15 cells) | IC50 | 5 times lower than DSLET[1] |

| Inhibition of Electrically Evoked Muscle Contraction (Mouse Vas Deferens) | ED50 | 0.2 ± 0.06 nM[3] |

IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) are measures of a drug's potency.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Delta-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing δ-opioid receptors (e.g., NG108-15 cells or transfected HEK293 cells).

-

Radioligand: [3H]naltrindole or another suitable δ-opioid receptor-selective radioligand.

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [3H]naltrindole (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of a non-labeled δ-opioid ligand (for non-specific binding), or the various concentrations of this compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound.

Materials:

-

Cell membranes from δ-opioid receptor-expressing cells.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, GTP, and a phosphodiesterase inhibitor like IBMX).

-

[α-³²P]ATP.

-

Stopping solution (e.g., containing unlabeled cAMP and SDS).

-

Dowex and alumina columns for chromatography.

-

Scintillation counter.

Procedure:

-

Prepare various concentrations of this compound in the assay buffer.

-

In reaction tubes, add cell membranes and the different concentrations of this compound.

-

Pre-incubate the tubes at 30°C for 10 minutes.

-

Initiate the reaction by adding [α-³²P]ATP to each tube.

-

Incubate at 30°C for a specific time (e.g., 15 minutes).

-

Stop the reaction by adding the stopping solution.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

Plot the adenylyl cyclase activity against the logarithm of the this compound concentration to determine the IC50 value.

GTPase Stimulation Assay

This protocol describes a method to measure the stimulation of GTPase activity by this compound.

Materials:

-

Cell membranes from δ-opioid receptor-expressing cells.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NaCl, MgCl2, and EGTA).

-

[γ-³²P]GTP.

-

Activated charcoal solution.

Procedure:

-

Prepare a range of concentrations of this compound in the assay buffer.

-

In reaction tubes, add cell membranes and the different concentrations of this compound.

-

Pre-incubate the tubes at 30°C for 10 minutes.

-

Initiate the reaction by adding [γ-³²P]GTP to each tube.

-

Incubate at 30°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding an ice-cold activated charcoal solution to adsorb the unhydrolyzed [γ-³²P]GTP.

-

Centrifuge the tubes to pellet the charcoal.

-

Take an aliquot of the supernatant, which contains the released [³²P]Pi, and quantify the radioactivity using a scintillation counter.

-

Plot the amount of [³²P]Pi released against the logarithm of the this compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound via the δ-opioid receptor.

References

- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuronal Mechanism of Action of BW373U86

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor), demonstrating significant potential in preclinical studies for its analgesic and antidepressant-like effects.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, focusing on its interaction with the δ-opioid receptor and the subsequent downstream signaling cascades. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways and experimental workflows involved in the characterization of this compound.

Core Mechanism of Action: Selective Delta-Opioid Receptor Agonism

This compound exerts its primary effects in the central nervous system through its selective agonism of the δ-opioid receptor.[1] This has been demonstrated through extensive receptor binding assays and functional studies.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various opioid receptor subtypes. These studies consistently show a significantly higher affinity for the δ-opioid receptor compared to mu (μ) and kappa (κ) opioid receptors.

| Receptor Subtype | Kᵢ (nM)[2] |

| Delta (δ) | 1.8 ± 0.4 |

| Mu (μ) | 15 ± 3 |

| Epsilon (ε) | 85 ± 4 |

| Kappa (κ) | 34 ± 3 |

Functional Agonism

The agonistic activity of this compound at the δ-opioid receptor has been confirmed in functional assays, such as the mouse vas deferens assay, which is a classic model for assessing opioid receptor function.

| Assay | Parameter | Value[2] |

| Mouse Vas Deferens | ED₅₀ | 0.2 ± 0.06 nM |

Intracellular Signaling Pathways

Upon binding to the δ-opioid receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase.

Inhibition of Adenylyl Cyclase

This compound has been shown to inhibit adenylyl cyclase in a GTP-dependent manner, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This effect is significantly more potent compared to the endogenous opioid peptide, [D-Ser2,Thr6]Leu-enkephalin (DSLET).

| Cell/Tissue Type | Potency of this compound vs. DSLET[3] |

| Rat Striatal Membranes | ~100x more potent in inhibiting adenylyl cyclase |

| NG108-15 Cells | IC₅₀ value 5x lower for adenylyl cyclase inhibition |

This inhibition of adenylyl cyclase is a key mechanism through which this compound modulates neuronal excitability and function.

This compound Signaling Pathway

Modulation of Gene Expression: Upregulation of BDNF

A significant downstream effect of this compound-mediated signaling is the regulation of gene expression, most notably the upregulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA.[4] This has been observed in various brain regions and is thought to contribute to the antidepressant-like effects of the compound.

| Brain Region | This compound Dose (mg/kg) | % Increase in BDNF mRNA[4] |

| Frontal Cortex | 1 | Significant Increase |

| Frontal Cortex | 10 | Significant Increase |

| Hippocampus | 10 | Significant Increase |

| Basolateral Amygdala | 10 | Significant Increase |

The upregulation of BDNF mRNA is observed as early as 3 hours after a single administration of this compound.[4][5]

This compound and BDNF Upregulation

Electrophysiological Effects on Neurons

While specific quantitative data on the direct electrophysiological effects of this compound on individual neurons is limited in the public domain, the known mechanisms of δ-opioid receptor activation allow for a clear inference of its actions. Activation of δ-opioid receptors by agonists typically leads to:

-

Hyperpolarization of the neuronal membrane: This is often mediated by the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.

-

Modulation of synaptic transmission: Delta-opioid agonists have been shown to decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in neurons, such as those in the CA1 region of the hippocampus.[6]

These actions collectively lead to a reduction in neuronal excitability and a modulation of neural circuits involved in pain and mood regulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Delta-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor.

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from CHO cells or rat brain tissue).

-

Radioligand: [³H]naltrindole (a δ-opioid antagonist).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, [³H]naltrindole, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or a specific concentration of this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

Cell membranes (e.g., from rat striatum or NG108-15 cells).

-

This compound at various concentrations.

-

[α-³²P]ATP.

-

Assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine), GTP, and a phosphodiesterase inhibitor (e.g., IBMX).

-

Dowex and alumina columns for chromatography.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes with different concentrations of this compound.

-

Initiate the reaction by adding the assay buffer containing [α-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).

-

Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.

-

Quantify the [³²P]cAMP using a scintillation counter.

-

Generate a concentration-response curve to determine the IC₅₀ of this compound for adenylyl cyclase inhibition.

In Situ Hybridization for BDNF mRNA

Objective: To visualize and quantify the expression of BDNF mRNA in brain tissue following this compound administration.

Materials:

-

Rat brain tissue from animals treated with this compound or vehicle.

-

[³⁵S]-labeled antisense BDNF RNA probe.

-

Hybridization buffer.

-

Microscope slides.

-

Autoradiography film or emulsion.

-

Image analysis software.

Procedure:

-

Perfuse the animals and collect the brains.

-

Cryosection the brain tissue (e.g., 14-20 µm thick sections).

-

Mount the sections on microscope slides.

-

Hybridize the sections with the [³⁵S]-labeled antisense BDNF RNA probe in a hybridization buffer overnight at an appropriate temperature (e.g., 55-60°C).

-

Wash the slides to remove the non-hybridized probe.

-

Expose the slides to autoradiography film or dip in photographic emulsion.

-

Develop the film or emulsion.

-

Analyze the resulting autoradiograms using a densitometer or image analysis software to quantify the levels of BDNF mRNA expression in different brain regions.

In Situ Hybridization Workflow

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record the electrical activity of individual neurons and assess the effects of this compound.

Materials:

-

Acute brain slices from rats or mice.

-

Artificial cerebrospinal fluid (aCSF).

-

Glass micropipettes for recording.

-

Micromanipulator.

-

Patch-clamp amplifier and data acquisition system.

-

This compound solution for bath application.

Procedure:

-

Prepare acute brain slices containing the neurons of interest (e.g., hippocampal pyramidal neurons).

-

Place a slice in the recording chamber and perfuse with aCSF.

-

Under a microscope, approach a neuron with a glass micropipette filled with an internal solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., membrane potential, firing rate, postsynaptic currents) in either current-clamp or voltage-clamp mode.

-

Bath-apply this compound at a known concentration.

-

Record the changes in neuronal activity in the presence of the drug.

-

Wash out the drug to observe any reversal of the effects.

-

Analyze the recorded data to quantify the effects of this compound on neuronal properties.

Conclusion

This compound is a potent and selective δ-opioid receptor agonist that primarily acts by inhibiting adenylyl cyclase and subsequently modulating downstream signaling pathways, including the upregulation of BDNF mRNA. These molecular actions translate into changes in neuronal excitability and synaptic transmission, which are believed to underlie its observed analgesic and antidepressant-like properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other δ-opioid receptor agonists for therapeutic development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delta Opioid Receptors Regulate Temporoammonic-Activated Feedforward Inhibition to the Mouse CA1 Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Stall of a Promising Delta-Opioid Agonist: A Technical History of BW373U86

For researchers, scientists, and drug development professionals, the story of (+)-4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, commonly known as BW373U86, offers a compelling case study in the development of selective, non-peptidic opioid receptor modulators. Developed by Burroughs Wellcome Co. in the early 1990s, this potent and selective delta-opioid receptor agonist showed significant promise in preclinical studies for a range of therapeutic areas, including analgesia, depression, and cardioprotection. However, despite its promising early-stage results, this compound never progressed to clinical trials, leaving its full potential in humans unexplored.

This in-depth guide provides a comprehensive overview of the discovery, history, and mechanistic profile of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways.

Discovery and Initial Characterization

This compound emerged from a screening program aimed at identifying non-peptidic compounds with high affinity and selectivity for the delta-opioid receptor. Initial characterization in 1993 revealed its potent and selective nature.[1] Radioligand binding assays demonstrated its high affinity for the delta-opioid receptor, with significantly lower affinity for the mu-, epsilon-, and kappa-opioid receptors.

Quantitative Data: Receptor Binding Affinity and In Vitro Potency

The following tables summarize the key quantitative data from initial preclinical studies of this compound.

| Receptor Subtype | Ki (nM) ± SEM |

| Delta (δ) | 1.8 ± 0.4 |

| Mu (μ) | 15 ± 3 |

| Epsilon (ε) | 85 ± 4 |

| Kappa (κ) | 34 ± 3 |

| Table 1: Receptor Binding Affinity of this compound.[1] |

| Assay | Parameter | Value ± SEM |

| Mouse Vas Deferens | ED50 (nM) | 0.2 ± 0.06 |

| Table 2: In Vitro Functional Potency of this compound.[1] |

Mechanism of Action: G-Protein Coupling and Adenylyl Cyclase Inhibition

Like other opioid agonists, this compound exerts its effects through the activation of G-protein-coupled receptors (GPCRs). Specifically, its binding to the delta-opioid receptor leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). This reduction in intracellular cAMP levels is a key downstream signaling event that mediates the pharmacological effects of the compound.[2]

Signaling Pathway for Adenylyl Cyclase Inhibition

References

- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Delta-Opioid Agonist BW373U86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1] As a member of the G-protein coupled receptor (GPCR) family, the δ-opioid receptor is a key target in the central nervous system for modulating pain, mood, and other physiological processes.[2] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, including its demonstrated analgesic and antidepressant-like effects in preclinical studies.[3] However, its pharmacological profile is complex, also featuring dose-dependent convulsant activity.[1] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding and functional pharmacology, key experimental methodologies for its characterization, and the intracellular signaling pathways it modulates.

Quantitative Pharmacology of this compound

The pharmacological activity of this compound is characterized by its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes, and its potency in functional assays.

Receptor Binding Affinity

The binding affinity of this compound for various opioid receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the ligand for the receptor. A lower Ki value indicates a higher affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Delta (δ) | [3H]DPDPE | CHO cells | 0.32 | [4] |

| Delta (δ) | [3H]diprenorphine | CHO cells | 0.32 | [4] |

| Delta (δ) | [125I]-[D-Ala2]-deltorphin II | CHO cells | 0.23 (IC50) | [4] |

| Delta (δ) | Not Specified | Not Specified | 1.8 ± 0.4 | [1] |

| Mu (μ) | Not Specified | Not Specified | 15 ± 3 | [1] |

| Epsilon (ε) | Not Specified | Not Specified | 85 ± 4 | [1] |

| Kappa (κ) | Not Specified | Not Specified | 34 ± 3 | [1] |

Functional Potency

The functional potency of this compound is assessed through various in vitro assays that measure the biological response following receptor activation. Key parameters include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50).

| Assay | Biological Effect | Tissue/Cell Line | Potency (nM) | Parameter | Reference |

| [35S]GTPγS Binding | G-protein activation | CHO cells | 0.4 | pEC50 | [4] |

| [35S]GTPγS Binding | G-protein activation | Not Specified | 0.12 | pEC50 | [4] |

| Adenylyl Cyclase Inhibition | Inhibition of cAMP production | NG108-15 cells | ~5x lower than DSLET | IC50 | [5] |

| Mouse Vas Deferens | Inhibition of muscle contraction | Mouse | 0.2 ± 0.06 | ED50 | [1] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay

This assay measures the affinity of this compound for the δ-opioid receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes from cells expressing the δ-opioid receptor (e.g., CHO-hDOR cells)

-

Radioligand (e.g., [3H]DPDPE or [3H]naltrindole)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled naloxone)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of this compound by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the δ-opioid receptor.

Materials:

-

Cell membranes from cells expressing the δ-opioid receptor

-

[35S]GTPγS

-

GDP

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled GTPγS)

-

Scintillation counter or filter-based detection system

Procedure:

-

Pre-incubate cell membranes with GDP in the assay buffer.

-

Add this compound at various concentrations to the membrane suspension.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.[6]

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gi/o-coupled receptors.

Materials:

-

Whole cells or cell membranes expressing the δ-opioid receptor (e.g., NG108-15 cells)

-

Adenylyl cyclase activator (e.g., forskolin)

-

This compound solutions of varying concentrations

-

ATP

-

cAMP detection kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Pre-incubate cells or membranes with this compound at various concentrations.

-

Stimulate adenylyl cyclase activity with forskolin in the presence of ATP.

-

Incubate for a defined period to allow for cAMP production.

-

Terminate the reaction and lyse the cells (if using whole cells).

-

Measure the concentration of cAMP in the samples using a suitable detection kit.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Behavioral Assay: Forced Swim Test (Rat)

This test is used to assess antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container (e.g., 50 cm high, 19 cm in diameter) filled with water (e.g., 25°C) to a depth of 30 cm.[7]

Procedure:

-

Pre-test session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period.[7]

-

Remove the rat, dry it, and return it to its home cage.

-

Test session (Day 2): Administer this compound or vehicle control subcutaneously.

-

After a specified pre-treatment time (e.g., 30 minutes), place the rat back into the swim cylinder for a 5-minute test session.

-

Record the session and subsequently score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.[7]

In Situ Hybridization for BDNF mRNA

This technique is used to localize and quantify the expression of brain-derived neurotrophic factor (BDNF) mRNA in brain tissue following treatment with this compound.

Procedure:

-

Tissue Preparation: Perfuse animals with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix the brain and then cryoprotect it in a sucrose solution.

-

Sectioning: Cut frozen brain sections on a cryostat and mount them on coated slides.[8]

-

Probe Hybridization:

-

Pre-treat the sections to permeabilize the tissue.

-

Hybridize the sections overnight with a labeled antisense RNA probe specific for BDNF mRNA.[8]

-

-

Washing: Wash the sections under stringent conditions to remove the unbound probe.

-

Detection:

-

Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label on the probe.

-

Add a substrate that is converted by the enzyme into a colored precipitate.[8]

-

-

Analysis: Quantify the signal intensity in specific brain regions using densitometry.

Signaling Pathways and Visualizations

This compound exerts its cellular effects by activating specific intracellular signaling cascades upon binding to the δ-opioid receptor.

G-Protein Signaling and Adenylyl Cyclase Inhibition

Activation of the δ-opioid receptor by this compound leads to the activation of inhibitory G-proteins (Gi/o). The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Gβγ subunits released upon δ-opioid receptor activation can initiate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This involves a series of protein phosphorylations, ultimately leading to the activation of ERK1/2.

Regulation of Gene Expression (BDNF)

Activated ERK can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to specific DNA sequences (cAMP response elements - CRE) in the promoter regions of target genes, such as Brain-Derived Neurotrophic Factor (BDNF), leading to increased gene transcription.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the δ-opioid receptor. Its high selectivity and potency make it a subject of interest for the development of novel therapeutics for pain and mood disorders. This guide provides a comprehensive overview of its pharmacological properties, essential experimental protocols for its study, and the key signaling pathways it modulates. A thorough understanding of these aspects is crucial for researchers and drug development professionals working to harness the therapeutic potential of δ-opioid receptor agonists.

References

- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to BW373U86: A Potent and Selective δ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW373U86, a nonpeptidic benzamide derivative, has emerged as a significant pharmacological tool in the study of the δ-opioid receptor (DOR). Renowned for its high potency and selectivity, this agonist has been instrumental in elucidating the physiological and pathophysiological roles of the DOR system. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies associated with this compound. Detailed protocols for receptor binding, functional assays, and in vivo studies are presented, alongside a structured summary of its quantitative pharmacological parameters. Furthermore, this guide includes visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental applications.

Chemical Properties and IUPAC Name

This compound is a synthetic, non-peptide molecule with a complex stereochemistry that is crucial for its biological activity.

IUPAC Name: 4-((R)-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₇N₃O₂ | [1][3] |

| Molecular Weight | 435.61 g/mol | [1][2][3] |

| CAS Number | 150428-54-9 | [1][2] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble to 100 mM in 1eq. HCl | [3] |

| Purity | ≥99% | [3] |

| Storage | Store at +4°C | [3] |

Pharmacological Profile

This compound is a potent and selective agonist for the δ-opioid receptor.[1][3][4] Its pharmacological effects are primarily mediated through the activation of this receptor, leading to a range of downstream cellular responses.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various opioid receptor subtypes. The data consistently demonstrate a high affinity for the δ-opioid receptor with significantly lower affinity for the μ- and κ-opioid receptors.

| Receptor Subtype | Kᵢ (nM) | Reference |

| δ-Opioid Receptor | 1.8 ± 0.4 | [5] |

| μ-Opioid Receptor | 15 ± 3 | [5] |

| κ-Opioid Receptor | 34 ± 3 | [5] |

| ε-Opioid Receptor | 85 ± 4 | [5] |

Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.

Functional Activity

This compound acts as a full agonist at the δ-opioid receptor, initiating a cascade of intracellular signaling events. Its functional potency has been characterized in various in vitro and in vivo models.

| Assay | Parameter | Value | Reference |

| Inhibition of Adenylyl Cyclase (NG108-15 cells) | IC₅₀ | 5 times lower than DSLET | [4] |

| Inhibition of Adenylyl Cyclase (rat striatal membranes) | Potency | ~100 times more potent than DSLET | [4] |

| Mouse Vas Deferens Assay | ED₅₀ | 0.2 ± 0.06 nM | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.

Signaling Pathways

The activation of the δ-opioid receptor by this compound triggers a series of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gαi/o). This leads to the modulation of various downstream effectors.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, facilitating the activation of associated Gαi/o proteins. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the δ-opioid receptor by this compound has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade is involved in regulating various cellular processes, including gene expression and cell survival. The activation of the MAPK pathway can lead to the upregulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA expression.[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

δ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing δ-opioid receptors (e.g., rat brain striatum or NG108-15 cells) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a reaction tube, combine the cell membranes, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]diprenorphine), and varying concentrations of unlabeled this compound. Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to measure the functional effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture and Membrane Preparation: Culture cells expressing δ-opioid receptors (e.g., NG108-15 cells) and prepare cell membranes as described in the receptor binding assay protocol.

-

Assay Reaction: In a reaction mixture containing the cell membranes, ATP, GTP, and an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), add varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-15 minutes).

-

Termination and cAMP Quantification: Stop the reaction by adding a stop solution (e.g., containing EDTA and a lysis agent). Measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

Data Analysis: Plot the amount of cAMP produced as a function of the this compound concentration. Determine the IC₅₀ value for the inhibition of adenylyl cyclase activity.

Mouse Vas Deferens Assay

This ex vivo assay is a classic method for assessing the functional activity of opioid agonists.

Methodology:

-

Tissue Preparation: Isolate the vas deferens from a mouse and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Electrical Stimulation: Stimulate the tissue electrically with platinum electrodes to induce twitch contractions of the smooth muscle.

-

Drug Application: After a stable baseline of contractions is established, add cumulative concentrations of this compound to the organ bath.

-

Measurement of Contractions: Record the amplitude of the twitch contractions using an isometric force transducer.

-

Data Analysis: Plot the percentage inhibition of the twitch contraction against the logarithm of the this compound concentration. Determine the ED₅₀ value. To confirm the involvement of the δ-opioid receptor, the experiment can be repeated in the presence of a selective δ-opioid receptor antagonist, such as naltrindole, and a Schild analysis can be performed.[5]

In Vivo Cardioprotection Model (Ischemia-Reperfusion)

This protocol describes an in vivo model to evaluate the cardioprotective effects of this compound.

Methodology:

-

Animal Preparation: Anesthetize rats and mechanically ventilate them.

-

Drug Administration: Administer this compound or a vehicle control intravenously.

-

Induction of Ischemia: Surgically expose the heart and ligate a coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30 minutes) to induce myocardial ischemia.

-

Reperfusion: Release the ligature to allow blood flow to be restored to the ischemic tissue (reperfusion) for a specified duration (e.g., 2 hours).

-

Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain it (e.g., with triphenyltetrazolium chloride) to differentiate between viable and infarcted tissue. Measure the size of the infarct and express it as a percentage of the area at risk.

-

Data Analysis: Compare the infarct size in the this compound-treated group to the control group to determine the extent of cardioprotection.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the δ-opioid receptor system. Its well-characterized chemical and pharmacological properties, coupled with the detailed experimental protocols provided in this guide, make it an invaluable resource for researchers in pharmacology, neuroscience, and drug development. The continued use of this compound in preclinical studies will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting the δ-opioid receptor for a variety of pathological conditions.

References

- 1. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Opioid-induced Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delta opioid receptor agonist this compound attenuates post-resuscitation brain injury in a rat model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

The Pharmacology of BW373U86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and related experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of opioid receptor pharmacology.

Core Pharmacological Properties

This compound distinguishes itself through its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes. Its interaction with the δ-opioid receptor initiates a cascade of intracellular signaling events, primarily mediated by G-proteins.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of this compound to various opioid receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Ki (nM) |

| Delta (δ) | 1.8[1][3] |

| Mu (μ) | 15[1][3] |

| Kappa (κ) | 34[1][3] |

| Epsilon (ε) | 85[3] |

| Table 1: Receptor Binding Affinities of this compound |

Functional Activity

The agonist activity of this compound has been characterized through various functional assays that measure the downstream consequences of receptor activation.

| Assay | Species/System | Metric | Value |

| Adenylyl Cyclase Inhibition | Rat Striatal Membranes | Potency vs. DSLET | ~100x more potent[2] |

| Adenylyl Cyclase Inhibition | NG108-15 Cells | IC50 vs. DSLET | 5x lower than DSLET[2] |

| Mouse Vas Deferens Contraction | Mouse | ED50 | 0.2 ± 0.06 nM[3] |

| Table 2: Functional Potency and Efficacy of this compound |

Mechanism of Action and Signaling Pathways

As a δ-opioid receptor agonist, this compound's mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, facilitating the activation of associated inhibitory G-proteins (Gi/o). The activated Gα subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to reduced production of the second messenger cAMP.

Signaling pathway of this compound via δ-opioid receptor.

Regulation of Brain-Derived Neurotrophic Factor (BDNF)

Studies have shown that this compound can regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) mRNA. This suggests a potential role for this compound in neuronal plasticity and antidepressant effects.

Proposed pathway for this compound-mediated BDNF regulation.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain tissue).

-

Radioligand (e.g., [³H]diprenorphine).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Workflow for a radioligand binding assay.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Cell membranes (e.g., rat striatal membranes or NG108-15 cells).

-

This compound.

-

Forskolin (an activator of adenylyl cyclase).

-

ATP.

-

[α-³²P]ATP.

-

Assay buffer containing GTP.

-

cAMP assay kit.

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound.

-

Initiate the adenylyl cyclase reaction by adding a mixture of ATP, [α-³²P]ATP, and forskolin.

-

Incubate at 30°C for a defined period.

-

Stop the reaction.

-

Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides (e.g., by column chromatography).

-

Quantify the amount of [³²P]cAMP produced.

-

Determine the concentration of this compound that produces half-maximal inhibition (IC50) of forskolin-stimulated adenylyl cyclase activity.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]

- 3. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Opioid Receptor Binding Affinity of BW373U86

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BW373U86 for opioid receptors. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, identified as (+/-)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, is a potent and selective nonpeptidic delta-opioid receptor agonist.[1] As a racemic compound, it has been instrumental in the characterization of the delta-opioid receptor and its downstream signaling pathways.[2] Its high affinity and selectivity for the delta-opioid receptor have made it a valuable tool in opioid research, despite observations of convulsive effects in animal models.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound for various opioid receptor subtypes has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) |

| Delta (δ) | 1.8 ± 0.4 |

| Mu (μ) | 15 ± 3 |

| Epsilon (ε) | 85 ± 4 |

| Kappa (κ) | 34 ± 3 |

Table 1: Binding Affinity of this compound for Opioid Receptors. Data from Chang et al., 1993.[1]

These data clearly demonstrate the high selectivity of this compound for the delta-opioid receptor over other opioid receptor subtypes.

Experimental Protocols

Radioligand Competitive Binding Assay for Opioid Receptors

This protocol outlines a general method for determining the binding affinity of a test compound, such as this compound, for opioid receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenates of brain tissue (e.g., rat striatum) or cells expressing the opioid receptor of interest.

-

Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]diprenorphine for delta-opioid receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, a specific concentration of the test compound, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

This compound, as a delta-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The delta-opioid receptor is coupled to an inhibitory G-protein (Gi).

Caption: this compound activates the delta-opioid receptor, leading to the inhibition of adenylyl cyclase.

Upon binding of this compound, the Gi protein is activated, leading to the dissociation of its αi subunit. The activated αi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lowered cAMP levels lead to reduced activation of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, ultimately leading to the cellular response.

Experimental Workflow: Radioligand Competitive Binding Assay

The following diagram illustrates the key steps in a typical radioligand competitive binding assay used to determine the binding affinity of a compound like this compound.

References

in vivo effects of BW373U86 administration

An In-Depth Technical Guide on the In Vivo Effects of BW373U86 Administration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of this compound, a potent and selective nonpeptidic delta-opioid receptor (δ-opioid receptor) agonist.[1][2] The information presented herein is collated from various preclinical studies to facilitate a deeper understanding of its physiological and behavioral actions, aiding researchers and professionals in the field of drug development.

Core Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the δ-opioid receptor.[2] Its mechanism of action involves the activation of G protein-coupled second messenger systems, leading to the inhibition of adenylyl cyclase in a GTP-dependent manner.[1] This activity is comparable to prototypical delta agonists, though this compound demonstrates significantly higher potency in some systems.[1]

Cardiovascular Effects

Studies in various animal models have revealed significant cardiovascular effects following this compound administration, most notably in cardioprotection and autonomic reactivity.

Cardioprotective Effects

In rat models of ischemia-reperfusion injury, this compound has been shown to confer delayed cardioprotection.[3] A notable dose-dependent reduction in infarct size has been observed, with the maximum effect at a specific dosage, suggesting a therapeutic window.[3] Interestingly, this cardioprotective effect appears to be partially mediated by a free radical mechanism and may be independent of direct opioid receptor stimulation in some contexts.[3][4] Some studies suggest that this compound can upregulate autophagy and protect cardiomyocytes, potentially through the PI3K/Akt/mTOR pathway.[4]

Table 1: Cardioprotective Effects of this compound in Rats

| Dosage (mg/kg) | Effect on Infarct Size vs. Control (60±3%) | Reference |

| 0.1 | 16±3% (Maximal reduction) | [3] |

| 1 | Decrease in infarct size | [4] |

Autonomic Reactivity

In rabbits, this compound administration has been shown to promote autonomic reactivity to stressors.[5] It induces a pronounced tachycardiac effect, which can be blocked by the selective delta-opioid antagonist naltrindole.[5] The compound was observed to be more potent in increasing tachycardia evoked by signaled stressors compared to unsignaled ones.[5]

Table 2: Effects of this compound on Cardiac Responses in Rabbits

| Dosage (µg/kg) | Primary Observed Effect | Antagonist | Reference |

| 3 to 300 | Pronounced tachycardia, facilitation of sympathetic reflexes | Naltrindole | [5] |

Experimental Protocol: Ischemia-Reperfusion in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart.

-

Ischemia: A suture is passed around the left anterior descending coronary artery, and the artery is occluded for 30 minutes.

-

Reperfusion: The occlusion is released, and the heart is allowed to reperfuse for 2 hours.

-

Drug Administration: this compound or saline (control) is administered prior to the ischemia-reperfusion protocol.

-

Infarct Size Measurement: At the end of reperfusion, the artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk. The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride to differentiate between viable (stained) and infarcted (unstained) tissue. The infarct size is expressed as a percentage of the area at risk.[3]

Signaling Pathway: Delayed Cardioprotection by this compound

Caption: Proposed signaling for this compound-induced delayed cardioprotection.

Neurological and Behavioral Effects

This compound has demonstrated a complex profile of neurological and behavioral effects, including antidepressant-like properties and an ability to increase tolerance to hypoxia.

Antidepressant-Like Effects and BDNF Expression

Acute administration of this compound has been shown to produce antidepressant-like effects in the rat forced swim test.[6] This behavioral effect is associated with a dose-dependent increase in brain-derived neurotrophic factor (BDNF) mRNA expression in brain regions such as the frontal cortex, hippocampus, and basolateral amygdala.[6] However, chronic administration (21 days) did not sustain the antidepressant-like effect, suggesting the development of tolerance.[6] The increase in BDNF mRNA in the frontal cortex was still significant after 8 days of treatment but disappeared by day 21.[6]

Table 3: Effects of this compound on Depression Models and BDNF mRNA in Rats

| Administration | Dosage (mg/kg) | Effect in Forced Swim Test | Change in BDNF mRNA (Frontal Cortex) | Reference |

| Acute | 10 | Significant antidepressant-like effect | Significant increase | [6] |

| Chronic (8 days) | 10 | Not significant | Significant increase | [6] |

| Chronic (21 days) | 10 | Not significant | No effect | [6] |

Other Behavioral Effects

In rhesus monkeys, this compound produced a dose-dependent suppression of response rates for food presentation, an effect that was antagonized by the delta-selective antagonist naltrindole.[7] Notably, under the evaluated conditions, this compound did not show antinociceptive effects in the warm-water tail-withdrawal test, significant respiratory depression, or reinforcing effects in a self-administration procedure.[7] However, antinociceptive effects have been observed in mice when administered intrathecally.[8] A significant adverse effect noted at higher doses is the induction of convulsions.[6][7]

Neuroprotection and Hypoxic Tolerance

This compound has been shown to increase survival time in mice during lethal hypoxia, a neuroprotective effect.[9] This effect appears to be mediated through the activation of delta-opioid receptors and is associated with a decrease in body temperature.[9]

Experimental Protocol: Forced Swim Test in Rats

-

Apparatus: A cylindrical container (40 cm high x 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

-

Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session.

-

Testing: 24 hours later, the animals are returned to the cylinder for a 5-minute test session following the administration of this compound or a control substance.

-

Measurement: The duration of immobility during the 5-minute test is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.[6]

Logical Workflow: this compound Effects on Mood and BDNF

References

- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. δ-Opioid Receptor as a Molecular Target for Increasing Cardiac Resistance to Reperfusion in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delta-opioid stimulation by this compound promotes autonomic reactivity to stressors and alters attention-related cardiac responses in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral effects of the systemically active delta opioid agonist this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BW373U86 in G Protein-Coupled Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on intracellular signaling cascades, and its potential therapeutic applications. Through a comprehensive review of preclinical data, this document summarizes key quantitative findings, outlines experimental methodologies, and visualizes the complex signaling pathways modulated by this compound.

Introduction to this compound

This compound is a synthetic small molecule that exhibits high affinity and selectivity for the delta-opioid receptor.[1][2] Unlike many endogenous and synthetic opioids that primarily target the mu-opioid receptor, this compound's specificity for the DOR makes it a valuable tool for elucidating the physiological roles of this receptor subtype and a promising candidate for therapeutic development with a potentially reduced side-effect profile compared to traditional opioids.[3] Research has highlighted its potential as an analgesic, antidepressant, and neuroprotective agent.[2][4][5]

G Protein-Coupled Receptor Signaling

G protein-coupled receptors are the largest family of transmembrane receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses.[6] Upon agonist binding, GPCRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins, leading to the modulation of various downstream effector enzymes and ion channels.[6][7] The delta-opioid receptor, like other opioid receptors, primarily couples to inhibitory G proteins (Gi/o), which subsequently inhibit the activity of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

Mechanism of Action of this compound

This compound exerts its effects by binding to and activating delta-opioid receptors, initiating a cascade of intracellular signaling events. Its primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production.[1] This compound has been shown to be a potent and full agonist at the DOR.[1]

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at the delta-opioid receptor.

| Parameter | Value | Receptor/System | Reference |

| Receptor Selectivity | ~15x stronger affinity for δ-opioid vs. μ-opioid receptor | Opioid Receptors | [2] |

| Adenylyl Cyclase Inhibition | ~100x more potent than DSLET | Rat Striatal Membranes | [1] |

| Adenylyl Cyclase Inhibition (IC50) | 5-fold lower than DSLET | NG108-15 Cells | [1] |

DSLET: [D-Ser2,Thr6]Leu-enkephalin, a prototypic delta agonist.

Key Signaling Pathways Modulated by this compound

Activation of the delta-opioid receptor by this compound triggers multiple downstream signaling pathways that contribute to its diverse pharmacological effects.

Adenylyl Cyclase Inhibition Pathway

The canonical signaling pathway engaged by this compound involves the Gi/o-mediated inhibition of adenylyl cyclase. This leads to a reduction in intracellular cAMP levels, which in turn affects the activity of protein kinase A (PKA) and downstream targets.

Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.

Brain-Derived Neurotrophic Factor (BDNF) Regulation

This compound has been shown to upregulate the mRNA expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, differentiation, and synaptic plasticity.[5][8] This effect is thought to contribute to its potential antidepressant properties. The delta-opioid receptor can activate the mitogen-activated protein kinase (MAPK) pathway, which is a potential mechanism for the upregulation of BDNF mRNA.[8]

Figure 2: Proposed pathway for this compound-induced upregulation of BDNF mRNA.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not available in the public domain. However, the general methodologies employed in the characterization of this compound are described below.

Radioligand Binding Assays

These assays are used to determine the binding affinity and selectivity of a ligand for a receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of this compound for the delta-opioid receptor.

-

General Procedure:

-

Prepare cell membranes expressing the delta-opioid receptor (e.g., from NG108-15 cells or rat brain tissue).

-

Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]diprenorphine) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

-

Figure 3: General workflow for radioligand binding assays.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase.

-

Objective: To determine the potency (IC50) and efficacy of this compound in inhibiting adenylyl cyclase activity.

-

General Procedure:

-

Prepare cell membranes from a suitable source (e.g., rat striatum or NG108-15 cells).

-

Incubate the membranes with ATP (the substrate for adenylyl cyclase), GTP (to enable G protein coupling), and varying concentrations of this compound.

-

Terminate the reaction and measure the amount of cAMP produced, typically using a competitive binding assay (e.g., radioimmunoassay or ELISA).

-

Plot the concentration-response curve to determine the IC50 and maximal inhibition.

-

Low-Km GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by G proteins and is an indicator of receptor activation.

-